molecular formula C9H18O2 B1194191 Isobutyl isovalerate CAS No. 589-59-3

Isobutyl isovalerate

Cat. No. B1194191
CAS RN: 589-59-3
M. Wt: 158.24 g/mol
InChI Key: KEBDNKNVCHQIJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isobutyl isovalerate and similar compounds can be achieved through direct esterification of isobutyric acid and isobutyl alcohol, utilizing enzymes such as immobilized lipase from Rhizomucor miehei (Lipozyme IM-20) under specific conditions to optimize yield (Hamsaveni, Prapulla, & Divakar, 2001).

Molecular Structure Analysis

The molecular structure of isobutyl isovalerate, like that of many esters, is characterized by the presence of an ester functional group (–COO–) linking an isobutyl group to an isovalerate residue. This structure is responsible for its chemical properties and aroma profile.

Chemical Reactions and Properties

Isobutyl isovalerate participates in various chemical reactions typical of esters, such as hydrolysis and transesterification. It's synthesized via esterification and can be broken down into isobutyl alcohol and isovaleric acid under certain conditions. The synthesis of cyclohexyl isovalerate by carbonylation of isobutylene with carbon monoxide and cyclohexanol in the presence of a palladium-based catalytic system showcases the reactivity of similar ester compounds under specialized conditions (Appazov et al., 2017).

Physical Properties Analysis

The physical properties of isobutyl isovalerate, such as boiling point, melting point, and solubility, are influenced by its molecular structure. Esters generally have pleasant aromas and are less dense than water. They are often used in fragrances and flavors due to their volatile nature.

Chemical Properties Analysis

Chemically, isobutyl isovalerate is stable under normal conditions but can undergo hydrolysis in the presence of bases or acids to yield isobutyl alcohol and isovaleric acid. Its ester bond is the site of reactivity for such transformations. The specific chemical behavior can be tailored through synthetic biology, as seen in the production of related compounds by microorganisms like Klebsiella pneumoniae, which naturally possesses pathways for the synthesis of isobutanol and 2-ketoisovalerate, a precursor for similar esters (Gu et al., 2017).

Scientific Research Applications

  • Ruminant Nutrition : Isoacids, including isobutyric and isovaleric acid, play a significant role in ruminant nutrition. They are produced in ruminants' digestive tracts and contribute to the biosynthesis of amino acids and volatile fatty acids, influencing microbial fermentation and possibly improving milk production and growth in cattle (Andries et al., 1987).

  • Rumen Fermentation : Isovaleric acid supplementation in ruminant diets has shown to improve rumen fermentation, enhancing feed digestion and influencing the urinary excretion of purine derivatives in steers (Liu et al., 2009).

  • Microbial Metabolism : Studies on the metabolic function of branched-chain volatile fatty acids, like isovalerate, have shown their importance in microbial growth. For instance, Ruminococcus flavefaciens, a cellulolytic rumen bacterium, requires isovalerate for growth and incorporates it into leucine synthesis (Allison et al., 1962).

  • Bio-Catalytic Conversion : In a study exploring sustainable processes for fuels and chemicals, isovaleric acid was used as a precursor for the production of industrial ketones like methyl isobutyl ketone through a bio-catalytic approach (Xiong et al., 2012).

  • Isovalerate in Cheese Production : Propionibacterium freudenreichii, a bacterium used in Swiss cheese production, has been identified as a significant contributor to the production of isovaleric acid, which influences the flavor of the cheese (Thierry et al., 2004).

Safety And Hazards

Isobutyl isovalerate is classified as a flammable liquid (Category 3), according to the Safety Data Sheet . It is moderately toxic by inhalation . It is advised to keep away from heat/sparks/open flames/hot surfaces, and to keep the container tightly closed . In case of skin contact, it is recommended to wash off with soap and plenty of water . In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish .

properties

IUPAC Name

2-methylpropyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)5-9(10)11-6-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBDNKNVCHQIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060431
Record name Butanoic acid, 3-methyl-, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid
Record name 2-Methylpropyl 3-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/194/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

168.50 °C. @ 760.00 mm Hg
Record name 2-Methylpropyl 3-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038040
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

miscible with alcohol
Record name 2-Methylpropyl 3-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/194/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.850-0.854
Record name 2-Methylpropyl 3-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/194/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isobutyl isovalerate

CAS RN

589-59-3
Record name Isobutyl isovalerate
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Record name Isobutyl isovalerate
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Record name ISOBUTYL ISOVALERATE
Source DTP/NCI
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Record name Butanoic acid, 3-methyl-, 2-methylpropyl ester
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Record name Butanoic acid, 3-methyl-, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.777
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Record name ISOBUTYL ISOVALERATE
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Record name 2-Methylpropyl 3-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038040
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
276
Citations
EFSA Panel on Additives and Products or … - EFSA …, 2012 - Wiley Online Library
Chemical group 2 consists of branched‐chain primary aliphatic alcohols/aldehydes/acids, acetals and esters with esters containing branched‐chain alcohols and acetals containing …
Number of citations: 7 efsa.onlinelibrary.wiley.com
O Tyapkova, S Bader-Mittermaier… - Food research …, 2014 - Elsevier
… /sucralose were found only for isobutyl isovalerate (Table 3). … flavour compounds like isobutyl isovalerate were influenced … First of all, the higher flavour release of isobutyl isovalerate …
Number of citations: 15 www.sciencedirect.com
BT Ong, SAH Nazimah, CP Tan, H Mirhosseini… - Journal of food …, 2008 - Elsevier
In the present study, the jackfruit volatile compounds were established using solid-phase microextraction (SPME) and gas chromatography-time-of-flight mass spectrometry (GC-TOFMS)…
Number of citations: 74 www.sciencedirect.com
A Alfaro-Romero, J Luis Balderas-López… - Journal of Essential …, 2016 - Taylor & Francis
… officinalis were camphene (31.13%) and bornyl acetate (11.15%), whereas isobutyl isovalerate (46.28%) and methyl isovalerate (13.42%) were the major components in V. edulis ssp. …
Number of citations: 3 www.tandfonline.com
B Bonsakhteh, AH RUSTAIYAN - Oriental Journal of Chemistry, 2014 - academia.edu
… In this work NMR parameters were calculated at the Ethyl isovalerate, Propylisovalerate, Isobutyl isovalerate and 3-methyl butyl acetate extracted of Jackfruit with different functional …
Number of citations: 4 www.academia.edu
O Tyapkova, C Siefarth, U Schweiggert-Weisz… - LWT-Food Science and …, 2016 - Elsevier
… and 6.7 mg L −1 for isobutyl isovalerate. For performing in vivo … , and 13.4 mg L −1 for isobutyl isovalerate, respectively. For the … benzaldehyde, and 53.6 mg L −1 for isobutyl isovalerate. …
Number of citations: 19 www.sciencedirect.com
G Bitsi, G Jenner - Applied catalysis, 1986 - Elsevier
The carbonylation of alcohols has been known since the pioneering work of Reppe during the 1930s and 1940s [I]. The large number of reviews is indicative of the growing interest in …
Number of citations: 8 www.sciencedirect.com
A Alvarez Costa, CV Naspi, A Lucia… - Journal of medical …, 2017 - academic.oup.com
Dengue, chikungunya, and yellow fever are important vector-borne diseases transmitted by female mosquitoes when they feed on humans. The use of repellents based on natural …
Number of citations: 54 academic.oup.com
N Djabou, J Paolini, JM Desjobert… - Flavour and …, 2010 - Wiley Online Library
Volatile components extracted from the aerial parts and separated organs of Corsican and Sardinian Teucrium massiliense have been studied. The chemical composition of essential …
Number of citations: 21 onlinelibrary.wiley.com
Y Nagata, N Takeuchi - Odor measurement review, 2003 - env.go.jp
The detection thresholds of odor substances analyzed in field investigations were measured by the triangle odor bag method1). The number of substances used for the experiment is …
Number of citations: 723 www.env.go.jp

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